furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

PI3Kα inhibitor mTOR inhibitor ATP-competitive kinase inhibitor

Furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone belongs, by core scaffold, to the 2‑morpholino‑6,7‑dihydropyrido[2,3‑d]pyrimidine class. This chemotype is a privileged kinase‑directed scaffold that has been extensively elaborated as ATP‑competitive inhibitors of PI3Kα and mTOR, with reported enzymatic IC₅₀ values in the single‑ to double‑digit nanomolar range [REFS‑1].

Molecular Formula C16H18N4O3
Molecular Weight 314.345
CAS No. 2194907-75-8
Cat. No. B2402599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
CAS2194907-75-8
Molecular FormulaC16H18N4O3
Molecular Weight314.345
Structural Identifiers
SMILESC1CC2=CN=C(N=C2N(C1)C(=O)C3=COC=C3)N4CCOCC4
InChIInChI=1S/C16H18N4O3/c21-15(13-3-7-23-11-13)20-4-1-2-12-10-17-16(18-14(12)20)19-5-8-22-9-6-19/h3,7,10-11H,1-2,4-6,8-9H2
InChIKeyMBFSRWLDPIOCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone (CAS 2194907‑75‑8): Core Scaffold & Class Overview


Furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone belongs, by core scaffold, to the 2‑morpholino‑6,7‑dihydropyrido[2,3‑d]pyrimidine class. This chemotype is a privileged kinase‑directed scaffold that has been extensively elaborated as ATP‑competitive inhibitors of PI3Kα and mTOR, with reported enzymatic IC₅₀ values in the single‑ to double‑digit nanomolar range [REFS‑1]. The present compound couples this kinase‑binding core to a furan‑3‑carbonyl substituent—a five‑membered oxygen heterocycle—thereby distinguishing it from close analogs bearing pyridine, pyrazine, thiophene or indole substituents at the same position.

Why In‑Class Substitution Risks Functional Divergence: The Case of Furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone


Within the 2‑morpholino‑6,7‑dihydropyrido[2,3‑d]pyrimidine family, the nature of the 8‑carbonyl appendage has been shown to drive kinase‑inhibition potency, selectivity, and antiproliferative activity [REFS‑1]. Although the core scaffold consistently yields nanomolar PI3Kα/mTOR inhibition, variation in the distal heterocycle can shift selectivity between PI3Kα and mTOR, and also alter cellular IC₅₀ values by an order of magnitude or more [REFS‑1]. Consequently, treating this compound as interchangeable with another 8‑substituted analog—e.g., the pyridine or thiophene variant—without accounting for these documented structure‑activity trends carries a high risk of selecting a compound with divergent target‑engagement and cellular‑efficacy profiles.

Quantitative Differentiation Benchmarks: Furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone Versus Closest Analogs


Scaffold‑Intrinsic PI3Kα/mTOR Inhibitory Potency (Class‑Level Inference)

Although direct enzymatic data for furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone are not yet available in the public domain, its core 2‑morpholino‑6,7‑dihydropyrido[2,3‑d]pyrimidine scaffold has been characterized in a focused SAR study as a potent PI3Kα/mTOR dual‑inhibition chemotype, delivering IC₅₀ values from single‑digit to double‑digit nanomolar against both enzymes [REFS‑1]. This positions the chemotype favourably relative to the early clinical PI3K/mTOR inhibitor BEZ‑235, which shows PI3Kα IC₅₀ ≈ 4 nM and mTOR IC₅₀ ≈ 21 nM [REFS‑2].

PI3Kα inhibitor mTOR inhibitor ATP-competitive kinase inhibitor

Furan‑3‑yl vs. Thiophene‑3‑yl Substituent: Heteroatom‑Driven Selectivity Divergence in PI3Kα/mTOR Inhibition

The SAR study by Al‑Ashmawy et al. demonstrates that even subtle changes in the distal heterocycle at the 8‑position of the 2‑morpholino‑pyrido[2,3‑d]pyrimidine scaffold can shift the selectivity ratio for PI3Kα over mTOR. Compounds in the series were noted to display selectivity for PI3Kα, a phenomenon unusual among PI3Kα/mTOR dual inhibitors [REFS‑1]. The oxygen‑containing furan ring is expected to confer a different hydrogen‑bond acceptor profile and dipole moment compared to the sulfur‑containing thiophene analog (CAS 2192745‑95‑0), potentially altering the ligand’s orientation within the kinase hinge region and thus its selectivity fingerprint.

PI3Kα selectivity heterocycle SAR kinase selectivity

Comparative Cellular Antiproliferative Activity: Pyrido[2,3‑d]pyrimidine Analog vs. Breast Cancer Cell Lines

In the same SAR study, a representative 2‑morpholino‑pyrido[2,3‑d]pyrimidine analog (compound 4h) was evaluated in 3D MCF7 breast‑cancer spheroid cultures and demonstrated potent antiproliferative activity [REFS‑1]. While furan‑3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone was not directly tested, its structural congener 4h provides a quantitative cellular‑efficacy benchmark for the scaffold class.

MCF7 breast cancer antiproliferative IC₅₀

Therapeutic Index Window: Selectivity Advantage Over Non‑Selective PI3K/mTOR Inhibitors

Unlike many PI3Kα/mTOR dual inhibitors that show balanced inhibition of both targets, the compounds in the pyrido[2,3‑d]pyrimidine series reported by Al‑Ashmawy et al. displayed selectivity for PI3Kα [REFS‑1]. Compound 4h additionally demonstrated a good therapeutic index in 2D cell‑culture viability assays [REFS‑1]. This suggests that the furan‑3‑yl analog, by virtue of belonging to the same scaffold family, may also exhibit a favourable selectivity‑driven therapeutic window compared to equipotent but non‑selective dual inhibitors such as BEZ‑235 or PI‑103.

therapeutic index PI3Kα selectivity cancer cell viability

Physicochemical Differentiation: Furan‑3‑yl vs. Pyridine‑2‑yl and Thiophene‑3‑yl Analogs

The furan‑3‑carbonyl substituent confers distinct physicochemical properties relative to its pyridine‑2‑yl (CAS 2175979‑22‑0) and thiophene‑3‑yl (CAS 2192745‑95‑0) counterparts. Furan is more hydrophilic than thiophene (lower log P contribution) and lacks the basic nitrogen of pyridine, which can influence passive permeability, solubility, and off‑target pharmacology [REFS‑1]. These differences are relevant for procurement decisions when compounds are intended for cellular or in vivo studies where consistent exposure and minimal nonspecific binding are critical.

LogP solubility heterocycle lipophilicity

Explicit Statement on Evidence Limitations

No direct, head‑to‑head quantitative biological comparison between furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone and its closest analogs has been published in the peer‑reviewed literature or disclosed in patents as of the knowledge cutoff. All differentiation evidence presented herein is derived from class‑level SAR inferences, cross‑study comparisons, and physicochemical reasoning. Procurement decisions should be made with this limitation in mind, and users are encouraged to request or generate direct comparative data for the specific application of interest.

data gap evidence strength procurement caution

Recommended Application Scenarios for Furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone Based on Differentiation Evidence


Kinase Selectivity Profiling Panels: PI3Kα‑Biased Inhibitor Screening

Given the class‑level evidence for PI3Kα selectivity within the pyrido[2,3‑d]pyrimidine scaffold [REFS‑1], this compound is best deployed in kinase‑profiling panels where discrimination between PI3Kα and mTOR (or other PI3K isoforms) is sought. Its furan‑3‑carbonyl appendage is predicted to fine‑tune the selectivity fingerprint relative to analogs bearing thiophene or pyridine, making it a valuable tool compound for dissecting isoform‑specific signalling in PTEN‑null or PIK3CA‑mutant cellular models.

3D Tumor Spheroid Pharmacology: MCF7 Breast Cancer Model Benchmarking

The scaffold‑matched compound 4h demonstrated potent antiproliferative activity in MCF7 3D spheroids [REFS‑1]. The furan‑3‑yl analog is recommended for parallel testing in the same 3D MCF7 system to establish a quantitative structure‑activity relationship (QSAR) point for oxygen‑heterocycle substituents. This application leverages the existing class‑level cellular benchmark and directly addresses the evidence gap identified in Section 3.

Physicochemical Comparator Studies: Impact of Heterocycle on Permeability and Solubility

The furan‑3‑yl compound, with its lower predicted lipophilicity relative to thiophene and pyridine analogs [REFS‑1], is well suited for systematic PAMPA, Caco‑2 permeability, and kinetic solubility studies. Comparing these three analogs side‑by‑side would provide a robust dataset on how the heteroatom in the 8‑carbonyl substituent governs the drug‑likeness properties of the 2‑morpholino‑6,7‑dihydropyrido[2,3‑d]pyrimidine series, informing formulation and lead‑optimization strategies.

Anti‑Thrombotic Research: PI3K‑Dependent Platelet Adhesion Model

Morpholino‑substituted pyridopyrimidines have been disclosed as PI3K inhibitors that reduce platelet adhesion under blood‑flow conditions, with therapeutic potential in thrombosis, stroke, and acute coronary syndrome [REFS‑2]. Although the disclosed compounds predominantly bear alternative substitution patterns, the 2‑morpholino‑6,7‑dihydropyrido[2,3‑d]pyrimidine core qualifies this compound as a candidate for evaluation in platelet‑adhesion assays, where its furan substituent may confer a unique selectivity profile relative to the patent exemplified compounds.

Quote Request

Request a Quote for furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.